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molecular formula C12H18N2 B8401635 7-(1-Aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline

7-(1-Aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline

Cat. No. B8401635
M. Wt: 190.28 g/mol
InChI Key: LNPRQEWQKOZYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446040

Procedure details

Example P-13:1.3 g of 7-(1-aminoethyl)-1,2,3,4-tetrahydro-quinoline, 0.73 gof dimethyl sulfate and 0.27 g of ground magnesium oxide in 50 ml of absolute toluene are placed in a sulfonation flask. The internal temperature is then increased to 100°-105° C. and the mixture is stirred at that temperature for 18 hours. After cooling, inorganic material is filtered off, 10 ml of cone. HCl are added to the toluene solution, and the batch is maintained at 70° C. for 2 hours. The batch is then neutralised with sodium hydroxide solution and the organic phase is removed. The aqueous phase is subsequently further extracted twice with ethyl acetate and the organic phases are dried over Na2SO4. After removal of the solvent under a water-jet vacuum, 1.2 g of crude product are obtained which can be purified by flash chromatography on silica gel (eluant: ethyl acetate/n-hexane 1: 1) to yield 1.05 g of 7-(1-aminoethyl)-1-methyl-1,2,3,4-tetrahydro-quinoline in the form of a red oil (1H-NMR).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][NH:11]2)=[CH:6][CH:5]=1)[CH3:3].S(OC)(O[CH3:18])(=O)=O.[O-2].[Mg+2]>C1(C)C=CC=CC=1>[NH2:1][CH:2]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][N:11]2[CH3:18])=[CH:6][CH:5]=1)[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC(C)C1=CC=C2CCCNC2=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at that temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is then increased to 100°-105° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
inorganic material is filtered off
ADDITION
Type
ADDITION
Details
HCl are added to the toluene solution
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is subsequently further extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under a water-jet vacuum, 1.2 g of crude product
CUSTOM
Type
CUSTOM
Details
are obtained which
CUSTOM
Type
CUSTOM
Details
can be purified by flash chromatography on silica gel (eluant: ethyl acetate/n-hexane 1: 1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(C)C1=CC=C2CCCN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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